5-{[5-(2-Methyl-4-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
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Overview
Description
The compound 5-{[5-(2-Methyl-4-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione is a heterocyclic organic compound It features a furan ring, a nitrophenyl group, and a diazinane trione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(2-Methyl-4-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the radical bromination of a methyl group followed by conversion to a phosphonate intermediate and subsequent reaction with an aldehyde.
Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through nitration reactions, which involve the use of nitric acid and sulfuric acid as reagents.
Formation of the Diazinane Trione Structure: This involves cyclization reactions where the furan derivative is reacted with urea or related compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and cyclization reactions, utilizing continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride) are employed.
Major Products
Oxidation: Products include furanones and nitrophenols.
Reduction: Products include amines and hydroxylamines.
Substitution: Products include halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
5-{[5-(2-Methyl-4-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione: has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential antibacterial and antifungal properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a therapeutic agent.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-{[5-(2-Methyl-4-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with cellular components. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with nucleic acids and proteins, leading to antimicrobial effects . The furan ring can also participate in electron transfer reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-{[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
Uniqueness
5-{[5-(2-Methyl-4-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione: is unique due to its specific combination of a nitrophenyl group, a furan ring, and a diazinane trione structure. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H11N3O6 |
---|---|
Molecular Weight |
341.27 g/mol |
IUPAC Name |
5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H11N3O6/c1-8-6-9(19(23)24)2-4-11(8)13-5-3-10(25-13)7-12-14(20)17-16(22)18-15(12)21/h2-7H,1H3,(H2,17,18,20,21,22) |
InChI Key |
WZRLSNKYDSDBNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O |
Origin of Product |
United States |
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